molecular formula C6H8O5S B113404 5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid CAS No. 440105-45-3

5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid

Cat. No. B113404
M. Wt: 192.19 g/mol
InChI Key: WRUGSNIJLUOGQF-UHFFFAOYSA-N
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Description

5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid, also known by its CAS Number 440105-45-3, is a sulfur-containing heterocyclic building block . It is related to Lamivudine .


Molecular Structure Analysis

The molecular formula of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is C6H8O5S . Its molecular weight is 192.19 . The SMILES string is CC(=O)O[C@@H]1CSC@HC(O)=O .


Physical And Chemical Properties Analysis

The melting point of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is 110-112 °C . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Biomass-Derived Chemicals in Drug Synthesis

Levulinic acid (LEV), a biomass-derived chemical, showcases the versatility of carboxylic acids in drug synthesis. LEV and its derivatives serve as key intermediates for synthesizing a range of pharmaceuticals. Its functional groups allow for diverse chemical reactions, contributing to cleaner, cost-effective drug synthesis processes. Applications include direct drug synthesis, derivative synthesis for drug release mechanisms, and the formation of pharmaceutical intermediates (Zhang et al., 2021).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids, including acetic, propionic, and butyric acids, are key in biotechnological applications, particularly as microbial inhibitors in fermentation processes. Understanding their inhibitory mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

Antioxidant and Antimicrobial Activities

Studies on natural carboxylic acids from plants, such as benzoic, cinnamic, and caffeic acids, reveal significant antioxidant and antimicrobial activities. These activities vary based on structural differences, such as the number of hydroxyl groups and conjugated bonds, indicating the potential of carboxylic acids in developing new antimicrobial and antioxidant agents (Godlewska-Żyłkiewicz et al., 2020).

Functional Materials and Fuels from Biomass

Carboxylic acids derived from biomass, such as 5-hydroxymethylfurfural (HMF), demonstrate the potential for creating sustainable polymers, functional materials, and fuels. HMF, produced from hexose carbohydrates and lignocellulose, serves as a platform chemical for synthesizing a wide array of industrially relevant compounds, showcasing the role of carboxylic acids in green chemistry and sustainability (Chernyshev et al., 2017).

Novel Carboxylic Acid Bioisosteres in Drug Design

The development of carboxylic acid bioisosteres highlights the ongoing innovation in drug design. These bioisosteres are engineered to overcome the limitations of carboxylic acid-containing drugs, such as toxicity and metabolic instability. By modifying the carboxylate moiety, medicinal chemists aim to improve the pharmacological profile of drugs, indicating the potential applications of novel carboxylic acid derivatives in therapeutic development (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

5-acetyloxy-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUGSNIJLUOGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid

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